molecular formula C10H17NO5 B13285995 3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid

3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B13285995
M. Wt: 231.25 g/mol
InChI Key: HJTWDZXJZXYAGW-UHFFFAOYSA-N
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Description

3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of Boc-protected compounds often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Mechanism of Action

The mechanism of action of 3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. The Boc group can be removed under acidic conditions, regenerating the free amine. This process is crucial in multi-step synthesis where selective protection and deprotection are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with an oxazolidine ring. This combination provides distinct reactivity and stability characteristics, making it valuable in specific synthetic applications .

Properties

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

5-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-5-carboxylic acid

InChI

InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-5-10(4,7(12)13)15-6-11/h5-6H2,1-4H3,(H,12,13)

InChI Key

HJTWDZXJZXYAGW-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CO1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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